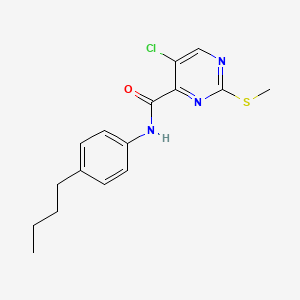

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-3-4-5-11-6-8-12(9-7-11)19-15(21)14-13(17)10-18-16(20-14)22-2/h6-10H,3-5H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWKRMMUVDETLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Thiomethylation: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH3I) in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-butylaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Amine

Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-butylphenyl group distinguishes the target compound from analogs with alternative aryl substitutions. For instance:

- 5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 833431-09-7) replaces the butyl group with a methoxy (OCH₃) substituent . This substitution may decrease blood-brain barrier penetration but improve aqueous solubility.

Variations in Sulfur-Containing Groups

The methylthio group at position 2 is critical for electronic and steric effects. Key comparisons include:

- 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (CAS 874146-69-7) replaces methylthio with a sulfonyl (SO₂) group, increasing polarity and oxidation state . Sulfonyl groups enhance metabolic stability but may reduce passive diffusion.

Core Heterocyclic Modifications

While the target compound retains a pyrimidine core, structural analogs with modified cores exhibit distinct properties:

- N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide () adopts a tetrahydropyrimidine scaffold, reducing aromaticity and increasing conformational flexibility. This may enhance binding to flexible enzyme active sites but reduce thermal stability .

- N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide replaces the pyrimidine ring with a thiazole, altering electronic distribution and hydrogen-bonding capacity .

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Chloro and methylthio substituents : These groups influence the compound's lipophilicity and biological interactions.

- Butylphenyl moiety : This substitution may enhance binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Inhibition of Enzymes : Compounds related to pyrimidine derivatives have shown potential as inhibitors of various kinases and phospholipases, which are crucial in cellular signaling pathways.

- Antimicrobial Properties : Some pyrimidine derivatives have been evaluated for their effectiveness against bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure affect biological activity. For instance:

- Substituents on the pyrimidine ring : Alterations can significantly impact enzyme inhibition potency. For example, the introduction of different alkyl groups or halogens has been shown to enhance activity against specific targets .

| Compound | Substituent | IC50 (nM) | Biological Target |

|---|---|---|---|

| 1 | 4-Butyl | 50 | NAPE-PLD |

| 2 | 5-Chloro | 30 | PfGSK3 |

| 3 | Methylthio | 25 | PfPK6 |

Case Studies

- Inhibition of NAPE-PLD : In a study examining the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), compounds structurally similar to this compound demonstrated significant inhibition, leading to reduced levels of bioactive lipids in vivo .

- Antimalarial Activity : Another study explored the antimalarial properties of pyrimidine derivatives, where certain compounds showed IC50 values in the nanomolar range against Plasmodium falciparum kinases, indicating potential as antimalarial agents .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The compound interacts with specific enzyme active sites, leading to competitive inhibition.

- Modifications in the structure can alter binding affinities and selectivities towards various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.